(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride
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Overview
Description
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride is a chemical compound that belongs to the class of hydroxylamine derivatives. This compound is characterized by the presence of a phenyl group attached to a dioxane ring, which is further connected to an ethyl chain ending in a hydroxylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized through a cyclization reaction involving a phenyl-substituted diol and an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction, where the dioxane ring is reacted with an ethyl halide in the presence of a base.
Introduction of the Hydroxylamine Group: The hydroxylamine group is added through a reaction with hydroxylamine hydrochloride, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group or the dioxane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl or dioxane derivatives.
Scientific Research Applications
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the phenyl and dioxane moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxylamine group allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18ClNO3 |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
O-[2-[(4S)-2-phenyl-1,3-dioxan-4-yl]ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c13-15-9-7-11-6-8-14-12(16-11)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12?;/m0./s1 |
InChI Key |
DEARUDSOUGHABZ-YLIVSKOQSA-N |
Isomeric SMILES |
C1COC(O[C@@H]1CCON)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1COC(OC1CCON)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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